5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine

Overview

Description

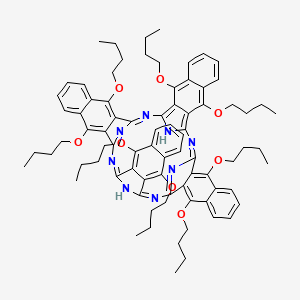

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is an organic compound that belongs to the naphthalocyanine family. It is a derivative of phthalocyanine, which is known for its intense color and stability. This compound is characterized by the presence of eight butoxy groups attached to the naphthalocyanine core, which enhances its solubility and alters its electronic properties. It is commonly used in various applications, including optoelectronics and photonics, due to its unique optical and electronic characteristics .

Preparation Methods

Microwave-Assisted Synthesis

Reaction Mechanism and Starting Materials

The microwave-assisted synthesis of OBNc begins with 1,4-dibutoxy-2,3-naphthalenedicarbonitrile (IX) as the primary precursor . This compound undergoes cyclotetramerization in the presence of metal chlorides (NiCl₂, ZnCl₂, or CuCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The reaction occurs in N,N-dimethylacetamide (DMA) under microwave irradiation at controlled power settings .

The general reaction scheme is:

{20}\text{H}{22}\text{N}2\text{O}2 \, (\text{IX}) + \text{MCl}_2 \, \xrightarrow{\text{DBU, DMA, MW}} \, \text{OBNc-M} \, (\text{M = Ni, Zn, Cu}) + 4 \, \text{HCl}

Optimized Reaction Conditions

-

Microwave Parameters : Irradiation for 15–20 minutes at 200–300 W .

-

Catalyst Loading : 0.002 mmol DBU per 0.100 mmol precursor .

-

Solvent System : DMA ensures homogeneity and efficient heat transfer .

Post-reaction workup involves chloroform-water extraction, drying over sodium sulfate, and silica gel chromatography (hexane:benzene = 2:1) to isolate the product . Yields range from 70% (Cu complex) to 95% (Ni complex) .

Conventional Thermal Synthesis

Traditional Methodology

Prior to microwave advancements, OBNc was synthesized via thermal cyclotetramerization of 4,9-dibutoxy-1,3-diimino-1H-benz[f]isoindole (X) , a less stable precursor formed by ammonolysis of IX . However, this method suffers from:

Comparative Analysis

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15–20 min | 8–12 hours |

| Yield (Ni Complex) | 95% | 40–50% |

| Purity (NMR) | 98.9% | 90–92% |

| Energy Efficiency | High | Low |

Purification and Characterization

Chromatographic Purification

Crude OBNc is purified via silica gel column chromatography using a hexane-benzene gradient . The target compound elutes as a brown fraction (Rₓ = 0.5) .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) :

-

¹³C NMR (CDCl₃) :

Mass Spectrometry (MS)

Industrial Production Considerations

While laboratory-scale synthesis uses batch reactors, industrial production employs continuous-flow microwave systems to enhance scalability . Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced naphthalocyanine species.

Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced naphthalocyanine species.

Substitution: Various substituted naphthalocyanine derivatives depending on the substituent introduced

Scientific Research Applications

Photothermal Therapy

Overview : Photothermal therapy (PTT) is an innovative approach in cancer treatment that utilizes light-absorbing agents to convert light energy into heat, thereby inducing localized hyperthermia in tumor tissues.

Application of Octabutoxy-2,3-naphthalocyanine :

- Mechanism : The compound acts as a photosensitizer that absorbs near-infrared (NIR) light (with an absorption peak around 867 nm), which is advantageous for deep tissue penetration without damaging surrounding healthy tissues .

- Case Studies : Research indicates that this compound exhibits significant efficacy in PTT by effectively inducing cell death in cancer cell lines when exposed to NIR light. Studies have demonstrated a marked decrease in cell viability post-treatment .

Dyeing and Pigmentation

Overview : The compound is utilized as a dye in various industrial applications due to its vibrant color and chemical stability.

Application in Textiles and Coatings :

- Properties : Its excellent solubility in organic solvents makes it suitable for use in textile dyeing processes and coatings for paints and inks .

- Environmental Considerations : The use of supercritical carbon dioxide as a solvent for dyeing processes has been explored to mitigate environmental impacts associated with traditional dyeing methods. This compound's stability under such conditions enhances its applicability .

Water Purification

Overview : The compound has been investigated for its potential role in water treatment processes.

Mechanism :

- Photodegradation of Contaminants : Due to its photochemical properties, this compound can facilitate the degradation of organic pollutants under light irradiation. This property is particularly useful for the removal of dyes from wastewater .

- Research Findings : Studies have shown that using this compound can lead to significant reductions in chemical oxygen demand (COD) during the purification process .

Nanomaterial Synthesis

Overview : The compound serves as a precursor for synthesizing various nanomaterials with potential applications in electronics and photonics.

Applications :

- Nanoparticle Formation : Research has indicated that this compound can be used to create nanoparticles that exhibit enhanced optical properties beneficial for solar cells and photodetectors .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photothermal Therapy | Utilizes NIR light to induce hyperthermia in tumors | Effective cancer treatment with minimal side effects |

| Dyeing and Pigmentation | Used as a dye in textiles and coatings | Strong color stability and environmental benefits |

| Water Purification | Facilitates photodegradation of pollutants | Significant reduction in COD during treatment |

| Nanomaterial Synthesis | Serves as a precursor for advanced nanomaterials | Enhanced optical properties for electronic applications |

Mechanism of Action

The mechanism of action of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine involves its interaction with light and subsequent generation of excited states. These excited states can transfer energy to surrounding molecules, leading to the generation of reactive oxygen species or other reactive intermediates. The compound’s ability to absorb light and generate reactive species makes it useful in applications such as photodynamic therapy and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

Copper(II) phthalocyanine: A well-known phthalocyanine derivative with similar optical properties but different solubility characteristics.

Nickel(II) 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine: Similar structure but with nickel as the central metal ion instead of copper.

Zinc(II) this compound: Similar structure but with zinc as the central metal ion .

Uniqueness

This compound is unique due to its enhanced solubility and altered electronic properties compared to other phthalocyanine derivatives. The presence of eight butoxy groups significantly improves its solubility in organic solvents, making it more versatile for various applications. Additionally, the electronic properties of the compound are modulated by the butoxy groups, leading to unique optical and electronic characteristics .

Biological Activity

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine (often abbreviated as ONc) is a synthetic compound belonging to the phthalocyanine family. Its unique structure and properties make it a subject of interest in various fields including photothermal therapy and antimicrobial applications. This article provides a comprehensive overview of the biological activity of ONc based on diverse research findings.

- Molecular Formula : C₈₀H₈₈N₈O₈

- Molecular Weight : 1348.30 g/mol

- Dye Content : 95%

- Absorption Maximum () : 867 nm

Photothermal Therapy (PTT)

ONc has been investigated for its potential in photothermal therapy. PTT utilizes light-absorbing agents to convert light into heat, selectively destroying cancer cells while sparing surrounding healthy tissue. Research has shown that ONc can effectively absorb near-infrared (NIR) light, making it suitable for this application.

Case Study : A study demonstrated that ONc could induce significant thermal effects in cancer cells when exposed to NIR light. The compound's high absorbance at 867 nm allows for deeper tissue penetration compared to visible light, enhancing its therapeutic efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ONc against various bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon light activation.

Research Findings :

- Antibacterial Efficacy : In vitro studies have shown that ONc exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial potential .

- Mechanism of Action : The antimicrobial effect is attributed to the photodynamic action of ONc when irradiated with light. This process leads to oxidative stress in bacterial cells, resulting in cell death .

Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the electronic structure and reactivity of ONc. These studies provide insights into its stability and interaction with biological molecules.

- Computational Methods : Density Functional Theory (DFT) calculations have been used to optimize the molecular geometry of ONc and predict its reactivity patterns.

- Findings : The calculations suggest that ONc has favorable energy states for electron transfer processes, which are crucial for its photodynamic activity .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine and its metal complexes?

The synthesis involves reacting the metal-free octabutoxy-substituted naphthalocyanine (Nc-BuO) macrocycle with metal precursors. For example, lithium complexes (LiNc-BuO) are synthesized by reacting Nc-BuO with lithium pentoxide in n-pentanol, followed by oxidation to form stable radicals . Metal complexes (e.g., Cu(II), Ni(II)) are typically prepared by chelating metal salts (e.g., CuCl₂, NiCl₂) with the ligand in refluxing solvents like DMF or ethanol, followed by purification via column chromatography .

Q. How do butoxy substituents influence the compound’s photophysical properties?

The eight butoxy groups enhance solubility in organic solvents (e.g., chloroform, DMF) and shift absorption peaks into the near-infrared (NIR) range (e.g., 848–930 nm), making the compound suitable for optical applications. The bulky substituents also reduce aggregation, improving quantum yield in photoactive applications .

Q. What methodologies characterize the compound’s electronic structure and aggregation behavior?

Use UV-Vis-NIR spectroscopy to monitor absorption peaks (e.g., Q-band at ~800–950 nm) and compare shifts upon metal chelation or solvent changes. Aggregation can be assessed via concentration-dependent absorption studies or dynamic light scattering (DLS). For example, axial PEGylation reduces aggregation, as seen in tin complexes .

Advanced Research Questions

Q. How can solubility and circulation time be optimized for in vivo photoacoustic imaging?

Axial PEGylation via tin chelation significantly improves hydrophilicity and blood circulation. For instance, PEG-10K conjugated to tin-ONc increases solubility in aqueous solutions (e.g., 20% TWEEN 20) and extends plasma half-life by ~10× compared to non-PEGylated forms. Validate via pharmacokinetic studies in murine models using HPLC or fluorescence tracking .

Q. What experimental designs resolve contradictions in corrosion inhibition efficiency data?

In gravimetric studies, discrepancies arise from temperature-dependent inhibitor adsorption/desorption. Control variables (e.g., KI synergy, surface pretreatment) and use electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance. For example, nPc1 (octabutoxy-naphthalocyanine) shows 85% efficiency at 298 K but drops to 60% at 328 K, requiring Arrhenius analysis to reconcile kinetics .

Q. How does axial ligand choice (e.g., Sn(IV), PEG) alter optical properties for imaging?

Tin chelation redshifts the absorption peak from 860 nm (metal-free) to 930 nm (Sn-ONc), enhancing NIR penetration depth. Confirm via UV-Vis and transient absorption spectroscopy. PEG ligands further improve biocompatibility without altering the Q-band position, as shown in in vivo photoacoustic tomography (PAT) .

Q. What methodologies quantify oxygen sensitivity in tumor hypoxia studies?

Embed LiNc-BuO microcrystals (5–10 μm) in tumor tissues and use electron spin resonance (ESR) spectroscopy to measure linewidth broadening proportional to oxygen concentration. Calibrate with hypoxic (N₂-purged) and normoxic (21% O₂) controls. This probe retains stability for >6 months in vivo, enabling longitudinal studies .

Q. Methodological Notes

Properties

IUPAC Name |

5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXKASLQHBYWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H90N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.